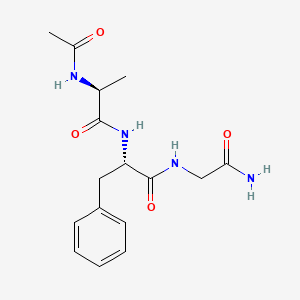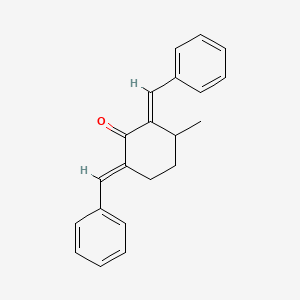
(2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two benzylidene groups attached to a cyclohexanone ring, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting benzaldehyde with 3-methylcyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzylidene groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted benzylidene derivatives.
Scientific Research Applications
(2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by regulating the expression of microRNAs and genes involved in cell cycle and apoptosis . The compound’s effects are mediated through its interaction with cellular proteins and signaling pathways, leading to the inhibition of cell proliferation and induction of cell death.
Comparison with Similar Compounds
Similar Compounds
(2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)-cyclohexanone: A synthetic curcumin analogue with anti-tumor properties.
(2E,6E)-2,6-bis(2-(trifluoromethyl)benzylidene)cyclohexanone: Known for its wound healing properties.
Uniqueness
(2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one is unique due to its specific structural features and the presence of two benzylidene groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
42019-89-6 |
|---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H20O/c1-16-12-13-19(14-17-8-4-2-5-9-17)21(22)20(16)15-18-10-6-3-7-11-18/h2-11,14-16H,12-13H2,1H3/b19-14+,20-15+ |
InChI Key |
CLIGIHASZVYIMB-PXXPDPNMSA-N |
Isomeric SMILES |
CC\1CC/C(=C\C2=CC=CC=C2)/C(=O)/C1=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1CCC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


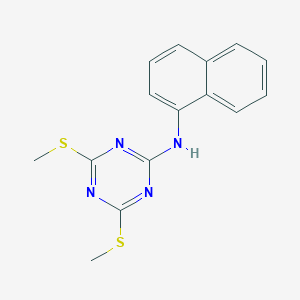

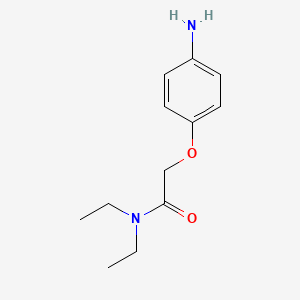
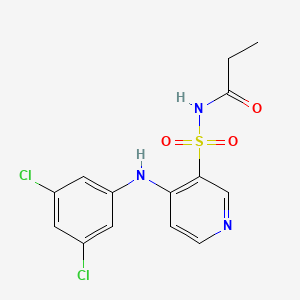
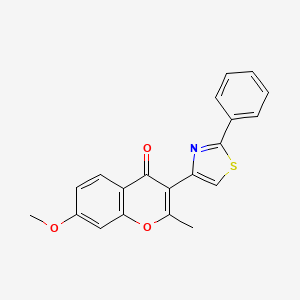

![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
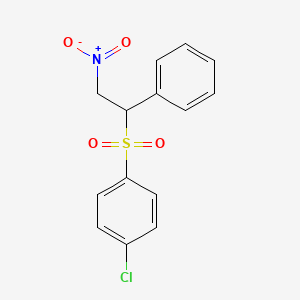
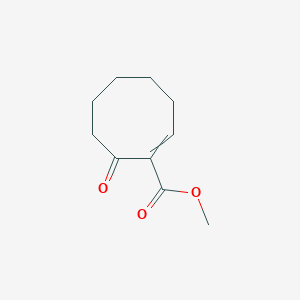
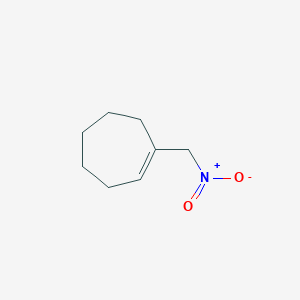
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)

